molecular formula C14H18N4 B2417637 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine CAS No. 1304331-48-3

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine

Cat. No.: B2417637
CAS No.: 1304331-48-3
M. Wt: 242.326
InChI Key: IFTZDHMQDSHDNV-UHFFFAOYSA-N
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Description

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the reaction of 3-phenyl-1H-1,2,4-triazole with cyclohexanone in the presence of an amine. The reaction proceeds through the formation of a carbinolamine intermediate, followed by the elimination of water and intramolecular cyclization to form the desired product . The reaction is often carried out in methanol and can be catalyzed by acids to increase the reactivity of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent. Triazole derivatives are known for their broad spectrum of biological activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-hydroxy-1,2,4-triazole: Similar in structure but with a hydroxyl group instead of an amine.

    4-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine: Similar structure but with a different triazole isomer.

    2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenylamine: Similar structure but with a phenylamine group instead of a cyclohexanamine group.

Uniqueness

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is unique due to its specific combination of a triazole ring with a cyclohexanamine moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTZDHMQDSHDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC(=NN2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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